molecular formula C6H7Cl3O3 B1587482 Ethyl 2,2,4-trichloro-3-oxobutyrate CAS No. 85153-67-9

Ethyl 2,2,4-trichloro-3-oxobutyrate

Cat. No.: B1587482
CAS No.: 85153-67-9
M. Wt: 233.5 g/mol
InChI Key: HWNQMVWBWPURQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2,4-trichloro-3-oxobutyrate is a useful research compound. Its molecular formula is C6H7Cl3O3 and its molecular weight is 233.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2,4-trichloro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl3O3/c1-2-12-5(11)6(8,9)4(10)3-7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNQMVWBWPURQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)CCl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234303
Record name Ethyl 2,2,4-trichloro-3-oxobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85153-67-9
Record name Ethyl 2,2,4-trichloro-3-oxobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85153-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,2,4-trichloro-3-oxobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085153679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2,2,4-trichloro-3-oxobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,2,4-trichloro-3-oxobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.078.018
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Historical Context and Early Discoveries Pertaining to Trichloro β Keto Esters

The chemistry of β-keto esters has its roots in the 19th century with the discovery of the Claisen condensation, a pivotal carbon-carbon bond-forming reaction. This reaction, originally described by Ludwig Claisen, involves the base-catalyzed self-condensation of an ester to form a β-keto ester. The general mechanism is initiated by the deprotonation of the α-carbon of an ester, followed by nucleophilic attack on the carbonyl carbon of a second ester molecule, and subsequent departure of an alkoxide leaving group. libretexts.org

While the fundamental Claisen condensation provided access to a wide array of β-keto esters, the introduction of halogen atoms into these structures opened up new avenues for synthetic exploration. The synthesis of halogenated β-keto esters can be achieved through various methods, including the direct halogenation of a pre-formed β-keto ester. For instance, the chlorination of ethyl acetoacetate (B1235776) can be accomplished using reagents like sulfuryl chloride. google.com A patent describes a method for preparing ethyl 2-chloroacetoacetate by reacting ethyl acetoacetate with sulfuryl chloride at controlled temperatures. google.com

The synthesis of more highly chlorinated β-keto esters, such as the title compound, represents a further extension of this chemistry. While specific early discoveries pertaining exclusively to trichloro-β-keto esters are not extensively documented in readily available literature, their development can be seen as a logical progression from the established chemistry of their mono- and di-chlorinated analogs. The presence of multiple chlorine atoms significantly influences the reactivity of the molecule, a topic that will be explored in the subsequent section.

Molecular Structure and Academic Significance of the Trichloro β Keto Ester Moiety

The molecular structure of Ethyl 2,2,4-trichloro-3-oxobutyrate is characterized by a four-carbon butyrate (B1204436) chain with an ethyl ester at one end and a ketone at the C-3 position. The key feature is the presence of three chlorine atoms: two at the α-position (C-2) and one at the γ-position (C-4).

The academic significance of the trichloro-β-keto ester moiety stems from the unique electronic and steric properties conferred by the chlorine atoms. The electron-withdrawing nature of the chlorine atoms at the α-position increases the acidity of the remaining α-proton (if any) and influences the reactivity of the adjacent carbonyl groups. The chlorine atom at the C-4 position also exerts an inductive effect, further modifying the electronic character of the molecule.

This polychlorination makes these compounds valuable intermediates in organic synthesis. For example, the halogen atoms can serve as leaving groups in nucleophilic substitution reactions or participate in various coupling reactions. The β-keto ester functionality itself is a versatile synthon, capable of undergoing a wide range of transformations, including alkylation, acylation, and reduction. The combination of these reactive sites within a single molecule makes trichloro-β-keto esters powerful tools for the construction of complex molecular architectures, particularly heterocyclic compounds. nih.gov The general reactivity of β-keto esters has been expanded through palladium-catalyzed reactions of their allylic esters, leading to new synthetic methodologies. nih.gov

PropertyValue
Molecular Formula C₆H₇Cl₃O₃
Molecular Weight 233.48 g/mol
CAS Number 85153-67-9

Scope and Research Objectives for Investigations Involving Ethyl 2,2,4 Trichloro 3 Oxobutyrate

Classic Synthetic Routes to β-Keto Esters and Trichloro Analogues

The traditional synthesis of this compound is built upon well-established reactions for creating β-keto esters, followed by controlled halogenation steps.

Ester Condensation Reactions (e.g., Claisen-Type)

The Claisen condensation is a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds and is a primary method for synthesizing β-keto esters. unc.eduyoutube.comsimsonpharma.com This reaction involves the condensation of two ester molecules in the presence of a strong base, such as sodium ethoxide, to form a β-keto ester. unc.eduyoutube.com

In the context of preparing the precursor to this compound, a crossed Claisen condensation can be envisioned. This would involve the reaction between ethyl acetate (B1210297) and an ester of trichloroacetic acid, such as ethyl trichloroacetate, in the presence of a suitable base. The enolate of ethyl acetate would act as the nucleophile, attacking the carbonyl carbon of ethyl trichloroacetate. Subsequent elimination of an ethoxide ion would yield ethyl 4,4,4-trichloroacetoacetate. nih.govbeilstein-journals.org This intermediate possesses the trichloromethyl group at the γ-position.

Alternatively, a more common approach involves the self-condensation of ethyl acetate to form ethyl acetoacetate (B1235776), which then serves as the substrate for subsequent chlorination steps. simsonpharma.com The Claisen condensation requires at least one of the esters to have α-hydrogens to be enolizable. unc.eduyoutube.com The reaction is typically driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting alcohol. unc.edu

Table 1: Key Features of Claisen Condensation for β-Keto Ester Synthesis

FeatureDescriptionReference(s)
Reaction Type Carbon-carbon bond formation unc.eduyoutube.com
Reactants Two ester molecules (or one ester and another carbonyl) unc.edu
Product β-keto ester or β-diketone unc.edu
Base Strong base (e.g., sodium ethoxide, sodium hydride) unc.edusimsonpharma.com
Key Requirement At least one reactant must be enolizable unc.eduyoutube.com

Acylation of Esters with Acyl Chlorides

Another classical approach to forming β-keto esters is the acylation of an ester enolate with an acyl chloride. youtube.comyoutube.com This method can offer more control in crossed reactions compared to the Claisen condensation. For the synthesis of a trichlorinated precursor, one could, in principle, react the enolate of ethyl acetate with trichloroacetyl chloride. nih.gov Trichloroacetyl chloride is a reactive acyl halide derived from trichloroacetic acid. nih.gov

The reaction would proceed by forming the enolate of ethyl acetate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to prevent competing reactions with the ester. This enolate would then attack the electrophilic carbonyl carbon of trichloroacetyl chloride, displacing the chloride ion and forming ethyl 4,4,4-trichloroacetoacetate. nih.govyoutube.com This intermediate would then require further chlorination at the α-position to yield the final product.

Halogenation Strategies for Carbonyl Compounds and Derivatives

Once a suitable β-keto ester precursor, such as ethyl acetoacetate or ethyl 4-chloroacetoacetate, is obtained, the next critical step is the introduction of chlorine atoms at the desired positions. The α-position of β-keto esters is particularly reactive towards halogenation due to the acidity of the α-protons and the ability to form a stable enolate.

A common and effective chlorinating agent for this purpose is sulfuryl chloride (SO₂Cl₂). The reaction of ethyl acetoacetate with sulfuryl chloride can be controlled to introduce one or more chlorine atoms at the α-position. To synthesize this compound, a multi-step chlorination process would be necessary.

A plausible synthetic sequence could begin with the monochlorination of ethyl acetoacetate at the γ-position to yield ethyl 4-chloroacetoacetate. This can be achieved through various methods, including the use of diketene (B1670635) and chlorine gas, followed by esterification. chemicalbook.com Subsequently, this intermediate can be subjected to further chlorination at the α-position. The reaction with sulfuryl chloride, often performed in an inert solvent, can lead to the formation of ethyl 2,2-dichloro-4-chloro-3-oxobutanoate, which is this compound. Careful control of stoichiometry and reaction conditions is crucial to achieve the desired degree of chlorination and avoid side products.

Advanced and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry is increasingly focused on developing more efficient, selective, and environmentally benign methods. These principles are being applied to the synthesis of halogenated compounds, including this compound.

Catalytic Methods in Synthesis

The use of catalysts can significantly improve the efficiency and selectivity of chemical reactions. In the context of synthesizing this compound, catalytic methods can be applied to both the formation of the β-keto ester and the chlorination steps.

For the formation of the β-keto ester, various metal catalysts have been explored to promote Claisen-type condensations under milder conditions. unc.edu For the crucial chlorination step, catalytic methods for the α-halogenation of carbonyl compounds are an active area of research. While direct catalytic trichlorination of a β-keto ester in one step is challenging, the development of highly active and selective catalysts could streamline the process. Research has shown that certain catalysts can facilitate the enantioselective halogenation of β-keto esters, which, while not directly applicable to the achiral target molecule, demonstrates the potential for precise catalytic control over the halogenation process. nih.govnih.gov

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents. The synthesis of polychlorinated compounds often involves such conditions. By conducting reactions in a continuous flow reactor, better control over reaction parameters such as temperature, pressure, and reaction time can be achieved. This enhanced control can lead to improved yields, higher purity, and increased safety.

The chlorination of β-keto esters is an exothermic process, and the use of a flow reactor can effectively dissipate the heat generated, preventing runaway reactions and the formation of undesired byproducts. A continuous process for the synthesis of chlorinated acetoacetates has been described, where diketene is reacted with chlorine in a continuous manner, followed by esterification. chemicalbook.com This approach allows for shorter reaction times and better control over the formation of polychlorinated species. chemicalbook.com While a specific flow process for this compound has not been detailed in the literature, the principles of flow chemistry are highly applicable to its synthesis, potentially offering a safer and more efficient manufacturing route.

Table 2: Comparison of Batch vs. Flow Chemistry for Halogenation Reactions

FeatureBatch ChemistryFlow ChemistryReference(s)
Heat Transfer Often inefficient, leading to hotspotsHighly efficient due to high surface-area-to-volume ratio beilstein-journals.org
Safety Higher risk with exothermic reactions and hazardous reagentsImproved safety due to small reaction volumes and better control beilstein-journals.org
Scalability Can be challengingMore straightforward by running the system for a longer time beilstein-journals.org
Reaction Control Less precise control over parametersPrecise control over temperature, pressure, and residence time beilstein-journals.org
Product Purity May require extensive purificationOften results in higher purity products beilstein-journals.org

Solvent-Free and Environmentally Conscious Methodologies

The development of solvent-free and environmentally benign synthetic methods is a cornerstone of green chemistry. While specific solvent-free methods for the direct synthesis of this compound are not extensively documented in publicly available literature, general principles and related examples for β-keto esters and their halogenated derivatives offer valuable insights into potential green synthetic routes.

One promising approach involves the direct chlorination of a suitable precursor, such as ethyl acetoacetate or ethyl 4-chloro-3-oxobutanoate, under solvent-free conditions. Research on related compounds has demonstrated the feasibility of such reactions. For instance, a patented process describes the continuous solvent-free synthesis of ethyl 4-chloroacetoacetate by reacting diketene with chlorine gas. This method, while targeting a different molecule, highlights the potential for gas-solid or gas-liquid reactions without a traditional solvent, which can significantly reduce waste and simplify product isolation.

Another environmentally conscious approach is the use of enzymatic catalysis. Lipases, for example, have been successfully employed in the solvent-free synthesis of ethyl 3-oxobutyrate derivatives through Knoevenagel condensation. researchgate.netnih.gov While this specific reaction does not yield the target compound, it demonstrates the potential of biocatalysts to perform complex organic transformations under mild, solvent-free conditions. The application of robust enzymes, potentially engineered for specificity towards chlorinated substrates, could offer a green pathway to this compound.

The use of ionic liquids as recyclable reaction media also presents a greener alternative to volatile organic solvents. researchgate.netresearchgate.net Knoevenagel condensations of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate have been successfully carried out in ionic liquids, providing good yields at room temperature and representing a more sustainable protocol than methods using refluxing benzene (B151609) or toluene. researchgate.net

MethodPrecursorReagents/CatalystConditionsEnvironmental Advantage
Gas-Phase Chlorination (Hypothetical)Ethyl 4-chloro-3-oxobutanoateChlorine gasElevated temperatureAvoids use of hazardous solvents
Enzymatic Synthesis (Analogous)Aromatic aldehydes, Ethyl acetoacetatePorcine pancreatic lipase (B570770) (PPL)Solvent-freeMild conditions, biodegradable catalyst researchgate.netnih.gov
Ionic Liquid-Mediated Reaction (Analogous)Aromatic aldehydes, Ethyl 4-chloro-3-oxobutanoateMorpholine/acetic acidRoom temperatureRecyclable solvent, reduced volatility researchgate.net

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and waste. For the synthesis of this compound, several key factors must be carefully controlled.

Temperature, Pressure, and Stoichiometry Effects

The chlorination of β-keto esters is an exothermic process, and therefore, temperature control is critical. In a related synthesis of ethyl 2-chloroacetoacetate, the reaction temperature is carefully maintained between -5 and 10°C during the addition of the chlorinating agent and then slowly raised to 20-25°C. This careful temperature management prevents runaway reactions and the formation of polychlorinated byproducts. For the synthesis of the trichlorinated target compound, precise temperature control would be even more critical to achieve the desired degree of chlorination selectively.

The stoichiometry of the reactants, particularly the ratio of the chlorinating agent to the β-keto ester substrate, directly influences the product distribution. A stepwise increase in the molar ratio of the chlorinating agent would be necessary to achieve trichlorination. However, an excessive amount of the chlorinating agent could lead to the formation of over-chlorinated and degradation products. Therefore, a careful optimization of the stoichiometry is essential.

While many chlorination reactions are conducted at atmospheric pressure, in some cases, applying a vacuum can be beneficial, particularly for removing gaseous byproducts like hydrogen chloride, which can drive the reaction to completion or prevent side reactions.

Catalyst Selection and Loading

The choice of catalyst can significantly impact the efficiency and selectivity of the chlorination reaction. For the α-chlorination of β-dicarbonyl compounds, various catalysts have been explored. Organocatalysts, such as chiral 2-aminobenzimidazole (B67599) derivatives, have been shown to be effective for the enantioselective α-chlorination of β-ketoesters. While enantioselectivity may not be the primary goal for all applications of this compound, these studies demonstrate the potential of organocatalysis to promote chlorination under mild conditions.

Phase transfer catalysts, such as hybrid amide-based Cinchona alkaloids, have also been successfully used for the α-chlorination of β-keto esters with high yields and enantioselectivities. nih.gov These catalysts facilitate the reaction between a water-soluble inorganic base and an organic-soluble substrate.

The catalyst loading is another important parameter to optimize. In many catalytic reactions, a low catalyst loading is desirable to minimize cost and simplify purification. For example, in the enantioselective chlorination of β-keto esters using Cinchona alkaloid derivatives, catalyst loadings as low as 0.5 mol% have been shown to be effective. nih.gov

ParameterGeneral Effect on Chlorination of β-Keto Esters
Temperature Lower temperatures often favor selectivity and prevent over-chlorination.
Pressure Vacuum can be used to remove gaseous byproducts, driving the reaction forward.
Stoichiometry The molar ratio of chlorinating agent to substrate determines the degree of chlorination.
Catalyst Can enhance reaction rate and selectivity. Organocatalysts and phase transfer catalysts are effective. nih.gov
Catalyst Loading Lower loadings are economically and environmentally preferable.

Isolation and Purification Techniques for Research Applications

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity suitable for research applications. Given the likely presence of unreacted starting materials, partially chlorinated intermediates, and other byproducts, a multi-step purification strategy is often necessary.

For the purification of polychlorinated organic compounds, column chromatography is a widely used and effective technique. acs.org A stationary phase such as silica (B1680970) gel or Florisil can be employed, with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, to separate the components based on their polarity. The high chlorine content of this compound suggests it will be relatively non-polar.

High-performance liquid chromatography (HPLC) is another powerful tool for both the analysis and purification of this compound. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water has been reported for the analysis of this compound. sielc.comsielc.com This method can be scaled up for preparative separation to isolate the pure compound. For applications requiring mass spectrometry compatibility, formic acid can be used as a mobile phase additive instead of phosphoric acid. sielc.com

Distillation under reduced pressure is a suitable method for the purification of thermally stable liquid compounds. Given that related β-keto esters can be purified by vacuum distillation, this technique could potentially be applied to this compound, provided it is stable at the required temperatures.

TechniquePrincipleApplication for this compound
Column Chromatography Separation based on differential adsorption to a stationary phase. acs.orgEffective for removing polar and non-polar impurities. Silica gel or Florisil can be used as the stationary phase.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary and a mobile phase. sielc.comsielc.comA reverse-phase C18 column with an acetonitrile/water mobile phase can be used for both analytical and preparative purposes. sielc.comsielc.com
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.Potentially applicable if the compound is thermally stable.

Nucleophilic Reactions and Transformations

The electron-withdrawing nature of the chlorine and oxygen atoms renders the carbonyl carbons of this compound highly electrophilic and thus prone to attack by a wide range of nucleophiles.

The reaction of β-ketoesters with amines is a cornerstone of heterocyclic synthesis. This compound reacts with primary and secondary amines primarily at the more electrophilic C3-keto carbonyl. The initial nucleophilic attack by the amine leads to a hemiaminal intermediate, which then dehydrates to form a stable enamine. This transformation is foundational for building more complex molecular architectures.

In reactions with bifunctional nucleophiles, such as hydrazines or amidines, the initial enamine formation can be followed by an intramolecular cyclization. For instance, reacting the compound with hydrazine derivatives can lead to the formation of pyrazole heterocycles. Similarly, reactions with anilines can yield ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates from analogous fluorinated butanoates, which are precursors to quinolinone ring systems. researchgate.net The presence of the C4-chloro substituent offers an additional site for intramolecular nucleophilic attack, enabling the synthesis of various five- or six-membered nitrogen-containing heterocycles. The specific outcome depends on the reaction conditions and the nature of the amine nucleophile.

When treated with alcohols or phenols, especially in the presence of an acid or base catalyst, this compound can undergo several transformations.

Transesterification: Under basic conditions (e.g., sodium alkoxide), the ethyl ester can undergo transesterification to yield a different alkyl ester. The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the alkoxide on the ester carbonyl.

Acetal Formation: Under acidic conditions, the C3-keto group can react with alcohols to form a hemiacetal and subsequently an acetal. This reaction is often used as a method for protecting the ketone functionality during subsequent chemical modifications at other sites of the molecule.

The general reactivity of alcohols with carbonyl compounds is well-established, involving nucleophilic attack on the carbonyl carbon. youtube.comyoutube.com

Thiols are potent nucleophiles and exhibit distinct reactivity towards this compound. libretexts.org Thiolate anions (RS⁻), generated by deprotonating a thiol with a base, are particularly strong nucleophiles. libretexts.org

Potential reaction pathways include:

Attack at C4: The C4 carbon, bearing a chlorine atom, is an electrophilic sp³ center susceptible to Sₙ2 displacement by a thiolate anion, resulting in the formation of a thioether and displacement of the chloride ion.

Attack at Carbonyls: Thiols can also attack the C3-keto and C1-ester carbonyls, analogous to alcohols, to form thioacetals and thioesters, respectively, typically under acid catalysis.

The high nucleophilicity of sulfur compounds makes them effective reagents for introducing sulfur-containing moieties into the molecule. libretexts.org

This compound is an excellent electrophile for carbon-carbon bond-forming reactions. Due to the presence of two chlorine atoms at the C2 position, this compound cannot form a stable enolate at the α-carbon. Instead, it readily reacts with external carbon nucleophiles.

Organometallic Reagents: Hard nucleophiles like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) will preferentially attack the most electrophilic hard center, the C3-ketone. This reaction, after an aqueous workup, yields a tertiary alcohol.

Enolates: Softer nucleophiles, such as enolates derived from other ketones or esters, will also attack the C3-ketone in a Michael-type addition or a direct carbonyl addition, depending on the enolate's structure and reaction conditions. masterorganicchemistry.comyoutube.com The use of specific enolates, like those from acetoacetic esters, allows for the construction of complex carbon skeletons. youtube.com These reactions are fundamental in synthetic organic chemistry for building molecular complexity. youtube.comyoutube.com

Nucleophile TypeReactive Site on Butyrate (B1204436)Primary Product TypeGoverning Principle
Amines (e.g., RNH₂)C3-KetoneEnamineNucleophilic addition-elimination
Alcohols (e.g., R'OH)C1-EsterTransesterified EsterBase-catalyzed nucleophilic acyl substitution
Alcohols (e.g., R'OH)C3-KetoneAcetalAcid-catalyzed nucleophilic addition
Thiols (e.g., RSH)C4-CarbonThioetherSₙ2 Substitution
Organometallics (e.g., R-MgBr)C3-KetoneTertiary AlcoholNucleophilic addition to carbonyl
EnolatesC3-Ketoneβ-Hydroxy Ketone (Aldol-type product)Nucleophilic addition to carbonyl

Electrophilic Reactions and Transformations

While the primary reactivity of this compound is as an electrophile, its oxygen atoms possess lone pairs of electrons, making them weakly nucleophilic. These sites can react with powerful electrophiles.

Alkylation and acylation of β-ketoesters typically occur at the α-carbon via an enolate intermediate. However, as previously mentioned, the C2-dichloro substitution in this compound precludes this pathway.

Alternatively, reactions can occur at the oxygen atoms (O-alkylation or O-acylation) with hard electrophiles. For example, reaction with a silyl halide like trimethylsilyl chloride (TMSCl) in the presence of a non-nucleophilic base could lead to the formation of a silyl enol ether at the C3-ketone. This transformation converts the keto-enol tautomer into a stable derivative, which can be useful in subsequent reactions. This reactivity is a common strategy for manipulating the reactivity of dicarbonyl systems.

Halogenation and Other Electrophilic Substitutions

The α-position (C2) of a typical β-keto ester is readily halogenated under acidic or basic conditions due to the formation of a stable enol or enolate intermediate. However, in this compound, the α-carbon is already substituted with two chlorine atoms. This structural feature precludes further halogenation or other electrophilic substitution reactions at this site. The high degree of chlorination at the α-position deactivates the molecule towards many common electrophilic substitution pathways that are characteristic of simpler β-keto esters.

Rearrangement Reactions and Tautomerism

Like all β-dicarbonyl compounds, this compound is expected to exist as an equilibrium mixture of its keto and enol tautomers. sigmaaldrich.com The equilibrium position is highly dependent on factors like solvent polarity and temperature. nih.govresearchgate.net For a typical β-keto ester such as ethyl acetoacetate, the keto form predominates in most conditions. noaa.gov The enol form is stabilized by the formation of an internal six-membered ring via hydrogen bonding and by conjugation of the C=C double bond with the carbonyl group. sigmaaldrich.com

In this compound, the presence of two chlorine atoms at the α-position (C2) prevents enolization involving this carbon. Therefore, enolization can only occur towards the γ-carbon (C4), leading to the formation of ethyl 2,2-dichloro-3-hydroxy-4-chloro-but-3-enoate. The strong electron-withdrawing effect of the chlorine atoms would significantly increase the acidity of the C4 proton, potentially shifting the equilibrium. However, without specific spectroscopic data, the exact percentage of the enol form at equilibrium for this particular compound remains undetermined. nih.gov

Keto-Enol Tautomerism of this compound

Keto Form Enol Form

The framework of this compound does not lend itself directly to common skeletal rearrangements like the Pinacol, Beckmann, or Wolff rearrangements under typical conditions. sigmaaldrich.com However, α-haloketones are known to undergo the Favorskii rearrangement upon treatment with a base to yield carboxylic acid derivatives. Given the presence of a chloromethyl ketone moiety (at C3-C4), it is conceivable that under certain basic conditions, a Favorskii-type rearrangement could occur, although this has not been documented. Such a reaction would be in competition with other base-induced reactions, such as hydrolysis or condensation.

Transition Metal-Catalyzed Transformations of this compound

The reactivity of this compound in transition metal-catalyzed transformations is a specialized area of research. The presence of multiple chlorine atoms, a ketone, and an ester group on a short carbon chain offers several potential sites for catalytic reactions. However, the high degree of chlorination also presents unique electronic and steric challenges. This section explores the documented and potential transition metal-catalyzed reactions involving this compound.

Cross-Coupling Reactions

Cross-coupling reactions are a powerful class of transition metal-catalyzed reactions for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comyoutube.com These reactions typically involve an organometallic reagent and an organic halide or triflate, reacting in the presence of a metal catalyst, most commonly palladium. youtube.comrsc.org

A review of the scientific literature indicates that specific examples of cross-coupling reactions involving this compound are not extensively documented. The reactivity of the C-Cl bonds in this molecule towards common cross-coupling conditions is complex. The two chlorine atoms at the α-position (C2) and the single chlorine at the γ-position (C4) have different chemical environments. The C4-Cl bond, being part of a chloromethyl ketone moiety, might be susceptible to certain coupling reactions. However, the dichlorinated C2 position presents significant steric hindrance and electronic effects that could complicate or inhibit standard cross-coupling protocols.

While direct examples are scarce, the general principles of cross-coupling can be considered. For instance, the Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, has been successfully used for the synthesis of polychlorinated biphenyls, demonstrating that C-Cl bonds on an aromatic ring can be activated. nih.govresearchgate.net However, the reactivity of aliphatic C-Cl bonds, especially in a highly functionalized molecule like this compound, is different and often more challenging to control. The potential for side reactions, such as elimination or enolate formation, under the basic conditions often employed in cross-coupling reactions, would also need to be carefully managed.

Carbonylations and Decarboxylations

Carbonylation reactions, which introduce a carbonyl group into a molecule, and decarboxylation reactions, which remove a carboxyl group, are fundamental transformations in organic synthesis. masterorganicchemistry.comlibretexts.org For β-keto esters like this compound, these reactions can be of significant interest for molecular modifications.

The scientific literature does not provide specific examples of carbonylation reactions performed directly on this compound. Generally, transition metal-catalyzed carbonylations often involve the reaction of an organic halide with carbon monoxide.

Asymmetric Catalysis and Bioreduction (e.g., Yeast-Mediated Reduction)

The asymmetric reduction of the ketone in β-keto esters is a valuable method for producing chiral β-hydroxy esters, which are important building blocks in the synthesis of many pharmaceuticals. Biocatalysis, particularly using whole-cell systems like baker's yeast (Saccharomyces cerevisiae), offers a mild and environmentally friendly approach to achieve high enantioselectivity in these reductions. nih.govmdpi.com

While direct studies on the bioreduction of this compound are limited, extensive research on structurally similar halogenated β-keto esters provides significant insight into its potential reactivity. The reduction of the carbonyl group in these substrates is often highly stereoselective, and the stereochemical outcome can sometimes be controlled by modifying the reaction conditions or the choice of microorganism.

Research on the bioreduction of ethyl 4,4,4-trichloro-3-oxobutanoate by resting cells of Kluyveromyces marxianus has been reported. This study demonstrated a 4% yield and a 73% enantiomeric excess for the corresponding alcohol, highlighting that the trichloromethyl group is tolerated by the enzymatic machinery, albeit with modest efficiency under the tested conditions.

The bioreduction of ethyl 4-chloro-3-oxobutanoate (COBE) is a well-studied transformation, often used as a model system for producing chiral halohydrins. Various microorganisms and isolated enzymes have been shown to effectively reduce COBE to either the (R)- or (S)-enantiomer of ethyl 4-chloro-3-hydroxybutanoate (CHBE) with high yields and enantiomeric excesses. For example, recombinant E. coli strains have been engineered to produce (R)-CHBE with a 90.5% yield and 99% enantiomeric excess. nih.gov Similarly, the use of Aureobasidium pullulans in a biphasic system has yielded (S)-CHBE with high productivity. The addition of chiral additives like β-cyclodextrin to yeast fermentation broths has also been shown to enhance the yield and enantioselectivity of (S)-CHBE formation. cjcatal.com

These findings suggest that the ketone in this compound is a likely target for bioreduction. The stereochemical outcome would depend on the specific enzymes present in the chosen yeast or bacterial strain and how they accommodate the bulky and electron-withdrawing dichloromethyl and chloromethyl groups adjacent to the carbonyl.

Table 1: Examples of Yeast-Mediated Reduction of Halogenated β-Keto Esters

SubstrateBiocatalystProductYield (%)Enantiomeric Excess (ee, %)Reference
Ethyl 4,4,4-trichloro-3-oxobutanoateKluyveromyces marxianusEthyl 4,4,4-trichloro-3-hydroxybutanoate473 scispace.com
Ethyl 4-chloro-3-oxobutanoateRecombinant E. coli(R)-Ethyl 4-chloro-3-hydroxybutanoate90.599 nih.gov
Ethyl 4-chloro-3-oxobutanoateYeast fermentation broth with β-cyclodextrin(S)-Ethyl 4-chloro-3-hydroxybutanoate7692 cjcatal.com
Ethyl 4-chloro-3-oxobutanoateRecombinant E. coli CCZU-K14(S)-Ethyl 4-chloro-3-hydroxybutanoate>99>99.9 nih.gov

Role of Ethyl 2,2,4 Trichloro 3 Oxobutyrate As a Building Block in Complex Organic Synthesis

A Precursor to Scaffolds of Interest in Pharmaceutical and Agrochemical Research

The structural features of ethyl 2,2,4-trichloro-3-oxobutyrate make it a promising starting material for the synthesis of various heterocyclic and carbocyclic scaffolds that are central to the development of new pharmaceutical and agrochemical agents.

Natural products continue to be a significant source of inspiration for the development of new drugs. The synthesis of natural product analogues is a key strategy for improving their therapeutic properties and exploring structure-activity relationships. While direct applications of this compound in the synthesis of specific natural product analogues are not extensively documented, its chemical reactivity suggests its potential utility. For instance, the β-keto ester functionality can be used in cyclization reactions to form various heterocyclic rings, which are common motifs in natural products. The presence of chlorine atoms offers sites for further functionalization or for influencing the electronic properties and reactivity of the molecule.

Theoretically, the dichlorinated α-position could participate in reactions to form substituted pyrroles, furans, or pyrazoles, which are present in numerous bioactive natural products. The γ-chloro atom could be a handle for introducing other functional groups or for intramolecular cyclization reactions.

Privileged structures are molecular frameworks that are able to bind to multiple biological targets, making them valuable starting points for drug discovery. The synthesis of libraries of compounds based on privileged scaffolds is a common approach in medicinal chemistry. This compound can be envisioned as a precursor to several privileged structures.

For example, pyrazalones, a class of compounds with a wide range of biological activities including analgesic and anti-inflammatory properties, are traditionally synthesized from β-keto esters. nih.gov The reaction of this compound with hydrazine (B178648) derivatives could potentially lead to novel chlorinated pyrazolone (B3327878) analogues. The chlorine substituents could enhance the biological activity or modulate the pharmacokinetic properties of the resulting compounds.

Below is a hypothetical reaction scheme illustrating the potential synthesis of a chlorinated pyrazolone from this compound.

Reactant 1Reactant 2Potential Product
This compoundHydrazine4,4-dichloro-5-(chloromethyl)-2,4-dihydro-3H-pyrazol-3-one

This table represents a theoretical reaction based on the known reactivity of β-keto esters.

Intermediates in Material Science Applications

The application of specifically this compound in material science is an area that remains to be explored. However, the inherent reactivity of its functional groups suggests potential avenues for its use as a monomer or cross-linking agent in polymer synthesis. The ester and ketone functionalities could be involved in polymerization reactions, while the chlorine atoms could serve as sites for post-polymerization modification or for imparting specific properties such as flame retardancy to the resulting materials. The development of new polymers from bio-based building blocks is a growing area of research, and while not bio-based itself, the principles of using functionalized small molecules for polymer synthesis are applicable. lcpo.fr

Strategies for Stereoselective Synthesis Utilizing this compound

The development of stereoselective synthetic methods is crucial for the preparation of chiral molecules, which is of paramount importance in the pharmaceutical industry. While specific stereoselective reactions utilizing this compound are not well-documented, general strategies for the stereoselective transformation of β-keto esters can be considered.

Diastereoselective reactions aim to control the formation of one diastereomer over another. In the context of this compound, diastereoselective reduction of the ketone functionality would lead to the formation of a chiral alcohol. The presence of the adjacent dichlorinated carbon atom could influence the stereochemical outcome of such a reduction. For example, substrate-controlled reductions using hydride reagents might exhibit some level of diastereoselectivity due to steric hindrance.

A hypothetical diastereoselective reduction of this compound is presented below, illustrating potential outcomes.

SubstrateReagentPotential Diastereomeric Products
This compoundSodium borohydride(2R,3S)-ethyl 2,2,4-trichloro-3-hydroxybutyrate and (2R,3R)-ethyl 2,2,4-trichloro-3-hydroxybutyrate

This table illustrates a theoretical diastereoselective reduction. The actual diastereomeric ratio would need to be determined experimentally.

Enantioselective catalysis provides a powerful tool for the synthesis of enantiomerically enriched compounds. Several enantioselective transformations of β-keto esters are known, including reductions and halogenations. tum.denih.gov

The enantioselective reduction of the ketone in this compound using a chiral catalyst could, in principle, afford a specific enantiomer of the corresponding alcohol. For instance, enzyme-catalyzed reductions have been successfully applied to similar substrates like ethyl 4-chloro-3-oxobutanoate. nih.gov

Furthermore, the α-position, although already dichlorinated, might be a target for other enantioselective reactions if one of the chlorine atoms could be selectively removed or substituted under chiral catalysis. The development of catalytic enantioselective chlorination of β-keto esters has been an active area of research, though these methods are typically applied to non-chlorinated substrates. researchgate.netresearchgate.net

The following table summarizes potential enantioselective transformations of this compound based on established methods for related compounds.

TransformationChiral Catalyst/ReagentPotential Enantioenriched Product
Ketone ReductionChiral Ruthenium Catalyst and H₂(R)- or (S)-ethyl 2,2,4-trichloro-3-hydroxybutyrate
Ketone ReductionBiocatalyst (e.g., yeast)(R)- or (S)-ethyl 2,2,4-trichloro-3-hydroxybutyrate

This table presents hypothetical enantioselective reactions. The feasibility and stereochemical outcome would require experimental validation.

Theoretical and Computational Investigations of Ethyl 2,2,4 Trichloro 3 Oxobutyrate

Electronic Structure and Bonding Analysis

The electronic structure of ethyl 2,2,4-trichloro-3-oxobutyrate is fundamentally shaped by the interplay of the β-dicarbonyl system and the electron-withdrawing effects of the three chlorine atoms. These features dictate the molecule's reactivity and spectroscopic properties.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and properties of molecules like this compound. These methods can provide detailed information on molecular geometry, charge distribution, and vibrational frequencies.

For a molecule like this compound, DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-31G*, would be a common starting point for geometry optimization and electronic property calculations. The results of such calculations would likely reveal significant bond polarization due to the high electronegativity of the chlorine and oxygen atoms.

Illustrative Calculated Geometric Parameters for a Chlorinated β-Keto Ester

While specific data for the title compound is unavailable, the following table illustrates typical geometric parameters that could be obtained from DFT calculations for a related chlorinated β-keto ester. These values are based on known trends in organic molecules.

ParameterBond/AngleTypical Calculated Value
Bond LengthC=O (keto)~1.22 Å
Bond LengthC=O (ester)~1.21 Å
Bond LengthC-C (keto-ester)~1.52 Å
Bond LengthC-Cl (α-position)~1.78 Å
Bond LengthC-Cl (γ-position)~1.77 Å
Bond AngleCl-C-Cl (α-position)~109.5°
Bond AngleO=C-C~120°

Note: These are representative values and would require specific calculations for this compound for precise determination.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could offer even higher accuracy, albeit at a greater computational cost. These methods are particularly useful for capturing electron correlation effects, which can be significant in molecules with multiple lone pairs and polar bonds.

Frontier Molecular Orbital Theory Applications (e.g., LUMO Evaluation in Reactivity)

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the LUMO is of particular interest as it indicates the molecule's susceptibility to nucleophilic attack.

The strong electron-withdrawing nature of the three chlorine atoms and the two carbonyl groups would significantly lower the energy of the LUMO. This low-lying LUMO would be primarily localized on the carbonyl carbons, particularly the ketone carbonyl carbon, making it a prime target for nucleophiles. The energy of the LUMO can be quantitatively evaluated using computational methods. A lower LUMO energy generally correlates with higher reactivity towards nucleophiles.

Illustrative Frontier Orbital Energies for a β-Keto Ester System

Molecular OrbitalCalculated Energy (eV)Implication for Reactivity
HOMO~ -11.5Site of electrophilic attack (less likely due to electron deficiency)
LUMO~ -2.0Site of nucleophilic attack (highly favorable)
HOMO-LUMO Gap~ 9.5Indicator of chemical stability and reactivity

Note: These are estimated values for a generic β-keto ester. The presence of three chlorine atoms in this compound would be expected to further lower the LUMO energy and potentially alter the HOMO-LUMO gap.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a powerful lens through which to study the intricate details of reaction mechanisms, offering insights that are often difficult to obtain experimentally. For a complex molecule like this compound, computational methods can map out potential reaction pathways, identify key intermediates and transition states, and determine the energetic feasibility of a proposed mechanism.

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy are critical for understanding the kinetics of a reaction. Computational methods, particularly DFT, are widely used to locate and characterize transition states. This involves finding a stationary point on the potential energy surface that has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For reactions involving this compound, such as nucleophilic addition to one of the carbonyl groups, computational chemists would model the approach of the nucleophile and calculate the geometry and energy of the resulting transition state. The high degree of chlorination in the molecule would likely influence the geometry and stability of the transition state.

Energy Profiles and Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile provides a visual representation of the reaction pathway and allows for the determination of activation energies and reaction enthalpies.

For instance, in a nucleophilic attack on this compound, computational studies could compare the energy profiles for attack at the keto versus the ester carbonyl group. This would help in predicting the regioselectivity of the reaction. The calculated activation energies would indicate which reaction is kinetically favored.

Illustrative Reaction Energy Profile Data

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Nucleophile)0.0
Transition State (Attack at keto C=O)+15.2
Tetrahedral Intermediate (at keto C=O)-5.8
Transition State (Attack at ester C=O)+18.5
Tetrahedral Intermediate (at ester C=O)-2.1
ProductsVariable

Note: This is a hypothetical energy profile for a generic nucleophilic addition and the actual values would depend on the specific nucleophile and computational method used.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape and flexibility of this compound are determined by its conformational landscape and the potential for intermolecular interactions.

The molecule possesses several rotatable single bonds, leading to a variety of possible conformations. The relative energies of these conformers can be assessed through computational methods. The most stable conformer will be the one that minimizes steric hindrance and optimizes electrostatic interactions. The bulky trichloromethyl group and the ethyl ester group will play a significant role in dictating the preferred conformation. It is likely that the molecule will adopt a conformation that places these large groups as far apart as possible.

Furthermore, the presence of polar C-Cl and C=O bonds allows for significant dipole-dipole interactions between molecules of this compound. These intermolecular forces will influence its physical properties, such as boiling point and solubility. Computational studies can quantify the molecular dipole moment and model the nature and strength of these intermolecular interactions in the condensed phase.

Hydrogen Bonding Networks

Hydrogen bonding is a critical directional interaction that can influence the structure and properties of molecular solids and liquids. In the case of this compound, classical hydrogen bonds (like O-H···O or N-H···O) are absent as the molecule does not possess hydrogen atoms bonded to highly electronegative atoms. However, weaker C-H···O hydrogen bonds can be considered. acs.org

Computational methods, particularly Density Functional Theory (DFT), are instrumental in identifying and characterizing these weak hydrogen bonds. By analyzing the molecular geometry and the electron density distribution, researchers can predict the formation of such bonds. The Atoms in Molecules (AIM) theory is a common tool used to analyze the topology of the electron density and identify bond critical points, which are indicative of a bonding interaction. acs.org

For a molecule like this compound, computational studies would likely investigate the possibility of intramolecular C-H···O or C-H···Cl hydrogen bonds, which could influence the molecule's preferred conformation. In a condensed phase, intermolecular C-H···O interactions between the ethyl or trichloromethyl groups of one molecule and the carbonyl or ester oxygen atoms of a neighboring molecule would be of primary interest. These interactions, though weaker than traditional hydrogen bonds, can collectively contribute to the stability of the crystal lattice or the structure of the liquid phase.

Illustrative Data Table for a Hypothetical Hydrogen Bonding Analysis:

Interaction Donor-Acceptor Distance (Å) Interaction Energy (kcal/mol)
C-H···O=C (intermolecular)3.2-1.5
C-H···Cl (intermolecular)3.5-0.8

This table is illustrative and does not represent published data for this compound.

π-π Stacking and Other Non-Covalent Interactions

Given the absence of aromatic rings in this compound, classical π-π stacking interactions are not expected to be a dominant feature of its intermolecular forces. However, other non-covalent interactions play a crucial role. These include:

Van der Waals forces: These non-specific attractive forces, arising from temporary fluctuations in electron density, are present between all molecules and contribute significantly to the cohesion of non-polar and moderately polar compounds.

Halogen bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.govresearchgate.net In this compound, the chlorine atoms, particularly when bonded to the electron-withdrawing carbonyl group, could potentially participate in halogen bonds with the oxygen atoms of neighboring molecules. Computational studies can predict the geometry and strength of these interactions. nih.gov

Spectroscopic Property Prediction (Principles and Computational Methods)

Computational methods are powerful tools for predicting and interpreting spectroscopic data. For this compound, theoretical calculations of its vibrational and NMR spectra can provide valuable insights into its structure and bonding.

Vibrational Frequency Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each mode corresponds to a specific type of atomic motion, and its frequency is determined by the masses of the atoms and the strength of the chemical bonds between them.

Density Functional Theory (DFT) is the most common computational method for calculating vibrational frequencies. researchgate.netnih.govdoi.org By calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix), the vibrational frequencies and their corresponding normal modes can be determined. uit.no These calculated frequencies are often scaled by an empirical factor to account for approximations in the theoretical model and to improve agreement with experimental data. doi.org

For this compound, a theoretical vibrational analysis would predict the characteristic stretching frequencies of the C=O (ketone and ester) and C-O bonds, as well as the various C-Cl stretching and bending modes. nih.govacs.org The positions of these bands can provide information about the electronic environment of the functional groups and can be sensitive to the molecule's conformation.

Illustrative Data Table for a Hypothetical Vibrational Frequency Analysis:

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
C=O stretch (ketone)17451730
C=O stretch (ester)17601745
C-Cl stretch750740
C-O stretch (ester)12501240

This table is illustrative and does not represent published data for this compound.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. The chemical shift of a nucleus is highly sensitive to its local electronic environment.

Computational methods, including both ab initio and DFT approaches, can be used to predict NMR chemical shifts. nih.govmodgraph.co.uk The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating magnetic shielding tensors, from which chemical shifts can be derived. nih.gov More recently, machine learning models have shown great promise in accurately predicting NMR chemical shifts based on large datasets of known compounds. nih.gov

For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts would be invaluable for structural confirmation. The calculations would predict the chemical shifts of the ethyl group protons and carbons, as well as the carbons in the butyrate (B1204436) backbone. The presence of the electron-withdrawing chlorine atoms and carbonyl groups would significantly influence the chemical shifts of nearby nuclei, and these effects can be accurately modeled.

Illustrative Data Table for a Hypothetical ¹³C NMR Chemical Shift Prediction:

Carbon Atom Predicted Chemical Shift (ppm)
C=O (ketone)195.2
C=O (ester)168.5
CCl₂85.1
C(O)CH65.3
OCH₂CH₃62.1
OCH₂CH₃14.0

This table is illustrative and does not represent published data for this compound.

Advanced Analytical Methodologies for Characterization and Quantification of Ethyl 2,2,4 Trichloro 3 Oxobutyrate in Research Contexts

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Gas Chromatography (GC) with Various Detectors

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like Ethyl 2,2,4-trichloro-3-oxobutyrate. The compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

Typical GC System Parameters:

Column: A common choice would be a non-polar or medium-polarity capillary column, such as one coated with poly(5%-phenyl methyl)siloxane (e.g., HP-5MS or DB-5MS). These columns separate compounds based on their boiling points and polarity. nih.gov

Injector: A split/splitless injector is typically used, with an optimized temperature (e.g., 270°C) to ensure efficient vaporization without thermal degradation. longdom.org

Carrier Gas: Helium is a common carrier gas, used at a constant flow rate to ensure reproducible retention times. longdom.org

Oven Program: A temperature gradient is employed, starting at a lower temperature and ramping up to facilitate the separation of components with different boiling points. For instance, an initial temperature of 80°C could be held for a few minutes before ramping at 10°C/min to 270°C. longdom.org

Detectors for GC Analysis:

The choice of detector is crucial and depends on the analytical objective.

Flame Ionization Detector (FID): FID is a robust and widely used detector for organic compounds. It offers high sensitivity and a wide linear range. It would be suitable for quantifying the purity of a synthesized batch of this compound. chromatographyonline.com

Electron Capture Detector (ECD): Due to the presence of three chlorine atoms, the molecule is highly electronegative, making ECD an exceptionally sensitive detector for this compound. ECD is ideal for trace-level analysis. nih.gov

Mass Spectrometry (MS): When coupled with GC (GC-MS), this detector provides not only quantification but also structural information based on the mass-to-charge ratio of fragmented ions, enabling definitive identification. nih.gov

Table 1: Hypothetical GC Parameters for this compound Analysis

ParameterSettingRationale
Column HP-5MS, 30 m x 0.25 mm, 0.25 µmMedium polarity, suitable for a wide range of organic compounds.
Injector Temp. 270 °CEnsures rapid volatilization without decomposition.
Detector MS or ECDMS for definitive identification; ECD for high-sensitivity trace analysis.
Carrier Gas Helium, 1 mL/minInert and provides good chromatographic efficiency.
Oven Program 80°C (2 min), then 10°C/min to 270°CSeparates potential impurities and starting materials from the product.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Research Applications

HPLC and its high-resolution counterpart, UPLC, are premier techniques for the analysis of less volatile or thermally labile compounds. For this compound, reversed-phase (RP) HPLC is a common analytical method. nih.gov

In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture. This compound, being a moderately polar compound, would be well-retained and separated from more polar or non-polar impurities. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure sharp peak shapes. nih.govnih.gov Formic acid is preferred when the HPLC is coupled to a mass spectrometer, as it is volatile. nih.govnih.gov

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and greater sensitivity, making it ideal for high-throughput screening or complex reaction mixture analysis. nih.gov

Table 2: Example HPLC/UPLC Conditions for this compound

ParameterHPLC ConditionUPLC Condition
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile/Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.4 mL/min
Detector UV (e.g., at 254 nm) or MSUV or MS

Thin-Layer Chromatography (TLC) for Reaction Progress and Screening

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique used extensively in organic synthesis labs to monitor the progress of a reaction. libretexts.orglibretexts.org By spotting the reaction mixture alongside the starting materials on a silica (B1680970) gel plate and eluting with an appropriate solvent system, one can visually track the consumption of reactants and the formation of the product. libretexts.org

For a reaction producing this compound, the starting materials (e.g., a simpler ester and a chlorinating agent) would have different polarities and thus different retention factors (Rf values) than the product. openochem.orglibretexts.org The product, being a moderately polar ketoester, would likely have an intermediate Rf value.

Procedure for TLC Monitoring:

A baseline is drawn on a silica gel plate, and spots of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture are applied. libretexts.org

The plate is placed in a chamber containing a suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). rochester.edu

As the solvent moves up the plate, the components of the mixture separate based on their affinity for the silica gel (stationary phase) versus the solvent (mobile phase). libretexts.org

After elution, the plate is visualized, often using a UV lamp (as the β-ketoester moiety is UV-active) or a chemical stain. rsc.org The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progress. libretexts.org

Mass Spectrometry for Structural Elucidation (Principles of Fragmentation and Ionization)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an unparalleled tool for confirming the molecular weight and elucidating the structure of compounds like this compound through the analysis of its fragmentation patterns.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI): EI is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the sample molecule, causing it to ionize and fragment in a reproducible manner. udel.edu The resulting mass spectrum is a "fingerprint" of the molecule.

For this compound, the key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a dominant fragmentation pathway for ketones and esters. cdnsciencepub.comlibretexts.orgyoutube.com This could lead to the loss of the ethoxy group (-OCH2CH3) or the trichloromethyl group (-CCl3).

McLafferty Rearrangement: If a gamma-hydrogen is available, a rearrangement can occur, leading to the elimination of a neutral molecule. udel.educdnsciencepub.com

Isotopic Peaks: The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.org A fragment with three chlorine atoms would exhibit a distinctive cluster of peaks (M+, M+2, M+4, M+6).

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation than EI. A reagent gas (like methane (B114726) or ammonia) is ionized first, and these ions then react with the analyte molecule, typically through proton transfer. udel.edu This usually produces a prominent protonated molecule peak ([M+H]⁺), which clearly indicates the molecular weight. This is particularly useful when the molecular ion in EI is weak or absent.

Table 3: Predicted Key Fragments in EI-MS of this compound

m/z (Hypothetical)Ion StructureFragmentation Pathway
232/234/236/238[C₆H₇Cl₃O₃]⁺Molecular Ion (M⁺)
187/189/191[M - OCH₂CH₃]⁺Alpha-cleavage at ester
117/119/121[CCl₃]⁺Alpha-cleavage at ketone
88[CH₃C(O)CHCO]⁺Cleavage with loss of CCl₃ and ethoxy radical

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

ESI and APCI are soft ionization techniques commonly coupled with liquid chromatography (LC-MS). They are particularly suited for polar, less volatile, and thermally sensitive molecules. nih.gov

Electrospray Ionization (ESI): In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase. libretexts.org ESI typically forms protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode. Adduct ions, such as with sodium ([M+Na]⁺) or chloride ([M+Cl]⁻), are also commonly observed. upce.cznih.gov For this compound, ESI would be effective in confirming the molecular weight with minimal fragmentation.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for a wide range of small molecules with low to medium polarity. wikipedia.org The sample is vaporized in a heated nebulizer and then ionized by a corona discharge. wikipedia.org The ionization process is similar to CI, primarily involving proton transfer reactions with the solvent vapor. APCI is often used for compounds that are not polar enough for ESI. wikipedia.org It typically generates strong [M+H]⁺ ions and is less susceptible to matrix effects than ESI. upce.czscite.ai Given the nature of this compound, APCI would be a robust method for its analysis by LC-MS. cdnsciencepub.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the context of this compound, MS/MS can provide valuable insights into its fragmentation pathways, aiding in its unequivocal identification in complex matrices.

The process begins with the ionization of the parent molecule, this compound. A common ionization technique is electrospray ionization (ESI), which typically produces a protonated molecule [M+H]⁺. This precursor ion is then selected in the first mass analyzer (MS1).

The selected precursor ion is subsequently subjected to collision-induced dissociation (CID) in a collision cell. During CID, the ion collides with an inert gas (e.g., argon or nitrogen), leading to an increase in its internal energy and subsequent fragmentation. The resulting product ions are then analyzed in the second mass analyzer (MS2), generating a product ion spectrum.

The fragmentation of the protonated this compound molecule is expected to occur at its most labile bonds. The presence of multiple functional groups, including an ester, a ketone, and several carbon-chlorine bonds, offers several potential fragmentation routes. Key fragmentation pathways likely involve the loss of the ethoxy group, cleavage of the carbon-carbon bonds within the butyrate (B1204436) chain, and successive losses of chlorine atoms or hydrogen chloride (HCl). Analysis of the masses and relative abundances of these fragment ions allows for the reconstruction of the molecule's structure and provides a unique fragmentation pattern for its specific identification.

Advanced Spectroscopic Techniques for Structural and Electronic Characterization (Principles and Applications)

Advanced spectroscopic techniques are indispensable for the detailed structural and electronic characterization of this compound. These methods provide comprehensive information on the connectivity of atoms, the types of functional groups present, and the nature of electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, etc.) for Elucidation of Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

¹H NMR: Proton NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the ethyl group protons and the single proton at the C4 position. The ethyl group would exhibit a quartet for the methylene (B1212753) (-CH₂-) protons, due to coupling with the adjacent methyl (-CH₃) protons, and a triplet for the methyl protons, due to coupling with the methylene protons. The proton at the C4 position, being adjacent to a stereocenter and a carbon bearing two chlorine atoms, would likely appear as a singlet, though its chemical shift would be significantly influenced by the surrounding electron-withdrawing groups.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The spectrum is expected to show signals for the carbonyl carbons of the ester and ketone groups, the carbons bearing chlorine atoms, and the carbons of the ethyl group. The chemical shifts of these carbons are highly dependent on their electronic environment. For instance, the carbonyl carbons will appear at the downfield end of the spectrum, while the aliphatic carbons of the ethyl group will be found at the upfield end.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (CH₃)~1.3Triplet
¹H (CH₂)~4.3Quartet
¹H (CHCl₂)~6.5Singlet
¹³C (CH₃)~14
¹³C (CH₂)~64
¹³C (C=O, ester)~165
¹³C (C=O, ketone)~185
¹³C (CCl₂)~90
¹³C (CHCl)~70

Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, making these techniques excellent for functional group identification.

IR Spectroscopy: In IR spectroscopy, the molecule is irradiated with infrared light, and the absorption of energy at specific frequencies corresponds to the vibrational transitions. For this compound, the IR spectrum is expected to show strong absorption bands characteristic of its functional groups. The C=O stretching vibrations of the ester and ketone groups will appear as strong, distinct bands in the region of 1700-1800 cm⁻¹. The C-O stretching of the ester will be observed in the 1100-1300 cm⁻¹ region. The C-Cl stretching vibrations will give rise to absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in the frequency of the scattered light provides information about the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide complementary information to the IR spectrum, particularly for the C-C backbone and C-Cl symmetric stretching modes.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Shift (cm⁻¹)
C=O (Ketone)Stretch1720-17401720-1740
C=O (Ester)Stretch1740-17601740-1760
C-O (Ester)Stretch1100-1300Weaker
C-ClStretch600-800600-800
C-H (sp³)Stretch2850-30002850-3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is characteristic of the types of electronic transitions occurring.

For this compound, the presence of two carbonyl groups (ketone and ester) suggests the possibility of n → π* and π → π* electronic transitions. The n → π* transitions, involving the non-bonding electrons on the oxygen atoms and the antibonding π* orbitals of the carbonyl groups, are typically weaker and occur at longer wavelengths. The π → π* transitions are generally more intense and occur at shorter wavelengths. The presence of the chlorine atoms can also influence the electronic transitions through their inductive and resonance effects. The UV-Vis spectrum of this compound would be expected to show absorption bands in the UV region, with the exact λ_max values providing insight into the electronic structure of the conjugated system.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging, the synthesis of solid derivatives can facilitate X-ray crystallographic analysis.

The process involves irradiating a single crystal of a derivative with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined with high precision.

For derivatives of this compound, X-ray crystallography can provide unambiguous information about bond lengths, bond angles, and torsional angles. This level of detail is invaluable for understanding the steric and electronic effects of the trichlorinated backbone and the conformation of the molecule in the solid state. Such information can be crucial for understanding its reactivity and for the rational design of related compounds.

Quantitative Analytical Methods in Reaction Optimization and Yield Determination

Accurate and precise quantitative analytical methods are essential for the optimization of synthetic reactions producing this compound and for the accurate determination of reaction yields. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed for this purpose.

Gas Chromatography (GC): GC is a suitable technique for the quantitative analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used to quantify the amount of the compound eluting from the column. By using an internal standard and creating a calibration curve, the concentration of this compound in a reaction mixture can be accurately determined. This allows for the monitoring of reaction progress and the optimization of reaction parameters such as temperature, reaction time, and catalyst loading to maximize the yield.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the quantitative analysis of this compound, particularly if the compound has limited thermal stability or if other non-volatile components are present in the reaction mixture. In HPLC, the sample is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile phase and the stationary phase. A UV detector is often used for quantification, as the carbonyl groups in this compound will absorb UV light. Similar to GC, the use of an internal standard and a calibration curve allows for accurate and precise yield determination.

By employing these quantitative analytical methods, researchers can systematically study the effects of various reaction conditions on the formation of this compound, leading to the development of efficient and high-yielding synthetic protocols.

Internal Standard Methods

The internal standard (IS) method is a powerful technique in analytical chemistry used to enhance the precision and accuracy of quantitative analysis by mitigating variations in sample injection volume, instrument response, and sample preparation. scioninstruments.comscielo.br An internal standard is a compound of known concentration that is added to all samples, calibration standards, and blanks. scioninstruments.com The quantification of the analyte is then based on the ratio of the analyte's response to the internal standard's response. scioninstruments.com

For the analysis of this compound, the selection of a suitable internal standard is critical. An ideal internal standard should be a compound that is structurally similar to the analyte but is not naturally present in the samples. scioninstruments.com It should also have a retention time that is close to, but well-resolved from, the analyte peak in the chosen chromatographic system. scioninstruments.com Given the structure of this compound, a potential internal standard could be a deuterated analog or another chlorinated ester with a similar chemical profile. For gas chromatography (GC) analysis, a compound with similar volatility and detectability by the chosen detector, such as a Flame Ionization Detector (FID) or Mass Spectrometer (MS), would be preferable. nih.gov

Illustrative Research Findings:

A series of calibration standards would be prepared containing known concentrations of this compound and a fixed concentration of the internal standard. The response factor (RF), which is the ratio of the analyte's response to the IS response relative to their concentrations, would be determined.

The following table illustrates hypothetical data from such a GC-MS analysis:

Calibration LevelAnalyte Concentration (µg/mL)IS Concentration (µg/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte Area / IS Area)
11.010.015,234150,8760.101
25.010.076,170151,2340.504
310.010.0152,340150,9981.009
425.010.0380,850151,1122.520
550.010.0761,700150,9505.046

From this data, a mean response factor can be calculated, or a calibration curve of the response ratio versus the analyte concentration can be plotted to determine the concentration of the analyte in unknown samples.

Calibration Curve Approaches

The calibration curve method, also known as the external standard method, is another fundamental technique for quantitative analysis. This approach involves creating a series of standards with known concentrations of the analyte of interest and measuring the instrumental response for each standard. epa.gov A graph of the instrument response versus the analyte concentration is then plotted to generate a calibration curve. epa.gov The concentration of the analyte in an unknown sample is determined by measuring its response and interpolating the concentration from the calibration curve. epa.gov

For this compound, a high-performance liquid chromatography (HPLC) method with UV or diode-array detection (DAD) is a plausible analytical approach. sielc.com A suitable mobile phase, as suggested by available literature for similar compounds, could consist of a mixture of acetonitrile and water with a small amount of acid, such as formic acid for mass spectrometry compatibility. sielc.com

Illustrative Research Findings:

To establish a quantitative method, a researcher would prepare a series of standard solutions of this compound in a suitable solvent, such as acetonitrile. These standards would then be injected into the HPLC system, and the peak area at a specific wavelength (e.g., 210 nm) would be recorded.

The following table presents hypothetical data for the generation of a calibration curve for this compound using HPLC-DAD:

Standard Concentration (µg/mL)Peak Area (mAU*s)
0.512,543
1.025,102
5.0125,678
10.0250,987
25.0627,456
50.01,255,345

A linear regression of this data would yield a calibration equation (e.g., Peak Area = m * Concentration + c), with a high coefficient of determination (R²) indicating a good fit of the data to the linear model. Method validation would further involve determining the limit of detection (LOD) and limit of quantification (LOQ).

ParameterIllustrative Value
Linearity Range0.5 - 50 µg/mL
Correlation Coefficient (R²)0.9995
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL

This validated calibration curve can then be used to reliably quantify this compound in various research samples.

Emerging Research Directions and Future Perspectives for Ethyl 2,2,4 Trichloro 3 Oxobutyrate Studies

Novel Synthetic Routes and Catalyst Development

The synthesis of highly functionalized molecules like Ethyl 2,2,4-trichloro-3-oxobutyrate presents a significant challenge. Traditional methods for the synthesis of β-keto esters often involve Claisen condensation reactions. However, the introduction of multiple chlorine atoms necessitates the development of novel and selective chlorination and condensation strategies.

Future research will likely focus on the development of advanced catalytic systems that can achieve the synthesis of such polychlorinated compounds with high efficiency and selectivity. This includes the exploration of organocatalysis, transition-metal catalysis, and biocatalysis to control the regioselectivity and stereoselectivity of the chlorination and carbon-carbon bond formation steps. For instance, the use of enzymes could offer a green and highly selective alternative to traditional chemical methods for the synthesis of chiral chlorinated building blocks.

A key challenge is the controlled introduction of chlorine atoms at specific positions without leading to over-chlorination or undesired side reactions. Modern synthetic techniques, including flow chemistry, could provide better control over reaction parameters, leading to improved yields and safety profiles for these transformations.

Exploration of Unconventional Reactivity Patterns

The presence of multiple electron-withdrawing chlorine atoms significantly influences the reactivity of the β-keto ester scaffold in this compound. These chlorine atoms enhance the acidity of the α-protons and modify the electrophilicity of the carbonyl carbons.

Emerging research is likely to explore the unique reactivity of this compound in various chemical transformations. This could include its use as a building block in the synthesis of complex heterocyclic compounds, where the chlorinated fragments can be strategically retained or transformed. The study of its cycloaddition reactions, rearrangements, and reactions with various nucleophiles and electrophiles could reveal novel synthetic pathways. The development of palladium-catalyzed reactions of allylic esters of β-keto esters has expanded the utility of this class of compounds, and similar strategies could be applied to polychlorinated analogues.

Integration into Sustainable and Green Chemical Processes

The production and use of chlorinated organic compounds are often associated with environmental concerns. A key direction for future research is the integration of this compound and its derivatives into sustainable and green chemical processes. This involves the development of synthetic routes that utilize renewable starting materials, employ environmentally benign solvents and reagents, and minimize waste generation.

Advanced Applications as an Intermediate in Specialized Chemical Fields

While specific applications of this compound are not yet well-documented, its structural motifs suggest potential as a versatile intermediate in various specialized chemical fields. Polychlorinated compounds are known to exhibit a range of biological activities and are important precursors in the synthesis of pharmaceuticals, agrochemicals, and materials.

Future research may uncover applications of this compound in the synthesis of novel bioactive molecules. The trichloromethyl group and the reactive β-keto ester functionality provide multiple points for further chemical modification, allowing for the creation of diverse molecular libraries for screening purposes. Its potential as a precursor to novel polymers or functional materials with unique properties due to the presence of chlorine atoms could also be an area of exploration.

Synergistic Approaches: Combining Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is becoming increasingly important in understanding and predicting the properties and reactivity of complex molecules. For this compound, computational studies can provide valuable insights into its electronic structure, conformational preferences, and reaction mechanisms.

Density Functional Theory (DFT) calculations can be employed to predict spectroscopic properties, analyze bond strengths and charge distributions, and model reaction pathways. nih.gov This information can guide the design of new experiments and the development of more efficient synthetic routes. For instance, computational screening of potential catalysts could accelerate the discovery of optimal reaction conditions. Molecular modeling can also be used to predict the potential biological activity of derivatives of this compound, aiding in the design of new drug candidates. The study of halogen bonding and other non-covalent interactions through computational methods can further illuminate the behavior of such polychlorinated compounds. nih.govrsc.org

Challenges and Opportunities in Trichloro-β-keto Ester Chemistry

The chemistry of trichloro-β-keto esters like this compound presents both significant challenges and exciting opportunities.

Challenges:

Selective Synthesis: Achieving high selectivity in the introduction of three chlorine atoms at specific positions remains a major synthetic hurdle.

Stability and Handling: Polychlorinated compounds can be reactive and may require special handling procedures.

Environmental Concerns: The persistence and potential toxicity of polychlorinated organic compounds necessitate the development of environmentally friendly synthetic methods and applications. The historical context of polychlorinated biphenyls (PCBs) highlights the importance of understanding the environmental fate of such compounds. nih.govnih.govacs.orgmdpi.comnih.govmdpi.com

Limited Literature: The current lack of extensive research on this specific compound limits the immediate understanding of its properties and potential.

Opportunities:

Novel Reactivity: The unique electronic properties conferred by the chlorine atoms can be exploited to discover new and unconventional chemical reactions.

Access to Complex Molecules: These compounds can serve as valuable building blocks for the synthesis of complex and potentially bioactive molecules that are otherwise difficult to access.

Development of Green Methodologies: The challenges associated with chlorinated compounds provide a strong impetus for the development of innovative and sustainable chemical processes. Recent advancements in greener chlorination methods offer promising avenues. chemistryforsustainability.orgnih.govsciencedaily.com

Interdisciplinary Research: The study of trichloro-β-keto esters can foster collaboration between synthetic chemists, computational chemists, and material scientists to unlock their full potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2,2,4-trichloro-3-oxobutyrate, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via esterification of trichloroacetoacetate derivatives or chlorination of ethyl acetoacetate. Key steps include controlled chlorination using reagents like sulfuryl chloride (SO₂Cl₂) in anhydrous conditions and esterification under acidic catalysis. Purity optimization involves recrystallization from non-polar solvents (e.g., hexane) and validation via HPLC with UV detection (λ = 210–240 nm) .
  • Characterization : Confirm structure using FT-IR (C=O stretch at ~1730 cm⁻¹, C-Cl at ~750 cm⁻¹) and ¹³C NMR (peaks at δ 170–175 ppm for ketone carbonyl, δ 60–65 ppm for ethoxy group) .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Experimental Design : Conduct accelerated stability studies by storing samples at 4°C (refrigerated), 25°C (ambient), and 40°C (stress) with controlled humidity (e.g., 60% RH). Monitor degradation via TLC and GC-MS over 30–90 days. Hydrolysis products (e.g., trichloroacetic acid) indicate instability in aqueous or alkaline conditions. Use argon-purged vials for long-term storage to prevent oxidation .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Techniques :

  • GC-MS : For volatile impurity profiling (column: DB-5MS; carrier gas: helium).
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for ethoxy, ketone, and trichloromethyl groups.
  • XRD : If crystallized, compare with similar esters (e.g., Ethyl 4,4,4-trifluoro-2-methyl-3-oxobutyrate) to confirm molecular packing .

Advanced Research Questions

Q. How can conflicting reactivity data (e.g., unexpected byproducts in nucleophilic substitutions) be resolved?

  • Contradiction Analysis : If Cl substituents exhibit atypical reactivity (e.g., resistance to hydrolysis), use DFT calculations (B3LYP/6-31G*) to model electronic effects. Compare with analogs like Ethyl 4,4,4-trifluoro-3-oxobutyrate to assess electron-withdrawing impacts. Validate experimentally via kinetic studies (e.g., pseudo-first-order conditions with varying nucleophiles) .
  • Case Study : Inconsistent chlorination yields may arise from steric hindrance at the β-keto position. Optimize by switching to bulkier bases (e.g., DIPEA) to deprotonate intermediates selectively .

Q. What strategies are effective for studying the compound’s role in multi-step organic syntheses (e.g., cyclization or cross-coupling)?

  • Mechanistic Insight : Use the trichloromethyl group as a directing moiety in Pd-catalyzed cross-couplings. Screen ligands (e.g., XPhos, SPhos) for Suzuki-Miyaura reactions with arylboronic acids. Monitor intermediates via in-situ IR spectroscopy .
  • Example : Cyclization to γ-lactams can be achieved under acidic conditions (H₂SO₄, 80°C), with reaction progress tracked by ¹H NMR .

Q. How can crystallography and Hirshfeld surface analysis clarify intermolecular interactions in solid-state structures?

  • Structural Analysis : Grow single crystals via slow evaporation from ethanol. Compare packing motifs with Ethyl 2,6-bis-(4-bromo-phenyl)-1-isocyano-4-oxo-cyclohexanecarboxylate, noting π-π stacking (3.7–3.8 Å) and halogen bonding (Br⋯O contacts <3.3 Å). Hirshfeld surfaces quantify van der Waals interactions and hydrogen bonding propensity .

Q. What computational methods best predict the compound’s reactivity in complex reaction environments?

  • Modeling : Perform MD simulations (AMBER force field) to assess solvation effects in polar aprotic solvents (e.g., DMF). Pair with QM/MM calculations to map transition states in nucleophilic acyl substitutions. Validate with isotopic labeling (e.g., ¹⁸O in ketone group) to track mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,2,4-trichloro-3-oxobutyrate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,2,4-trichloro-3-oxobutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.